2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one
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Overview
Description
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is a chemical compound with a unique structure that includes a fluorophenyl group and a cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with cycloheptanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cycloheptenone ring may also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile
Uniqueness
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one is unique due to its cycloheptenone ring, which distinguishes it from other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918873-85-5 |
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Molecular Formula |
C15H15FO2 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C15H15FO2/c16-13-8-5-4-7-12(13)15(18)10-11-6-2-1-3-9-14(11)17/h4-8H,1-3,9-10H2 |
InChI Key |
IBORGGSPYGKDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)CC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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